Tampramine Fumarate

Beschreibung

See also: Tampramine (has active moiety).

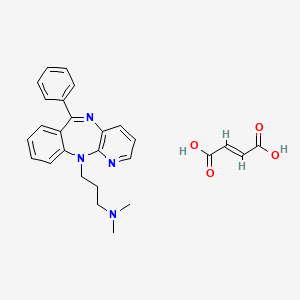

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4.C4H4O4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27;5-3(6)1-2-4(7)8/h3-8,10-15H,9,16-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQAILMOWHOBTK-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83166-18-1 | |

| Record name | Tampramine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83166-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tampramine fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAMPRAMINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81BBX0DG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tampramine Fumarate (AHR-9377): A Technical Guide to its Discovery and Preclinical History

Foreword: This document provides a comprehensive technical overview of Tampramine Fumarate (AHR-9377), a novel tricyclic antidepressant developed in the 1980s. Although it was never commercially marketed, its unique pharmacological profile as a selective norepinephrine reuptake inhibitor with minimal affinity for other key receptors presented a significant advancement in antidepressant research at the time. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and History

Tampramine (AHR-9377) was developed by A.H. Robins Company in the early 1980s as part of a research program aimed at identifying new antidepressant agents with improved side-effect profiles compared to existing tricyclic antidepressants (TCAs). The IUPAC name for Tampramine is N,N-Dimethyl-3-(6-phenylpyrido[2,3-b]benzodiazepin-11-yl)propan-1-amine. Preclinical studies in the mid-1980s established its potential as an antidepressant through various in vitro and in vivo models. Despite promising initial findings, this compound did not progress to human clinical trials and was ultimately never marketed.

Preclinical Pharmacology

The preclinical evaluation of this compound revealed a distinct mechanism of action, setting it apart from other TCAs of its era.

In Vitro Neurotransmitter Reuptake Inhibition

Studies using rat brain synaptosomal preparations demonstrated that Tampramine is a potent and selective inhibitor of norepinephrine (NE) reuptake. Its potency against serotonin (5-HT) and dopamine (DA) reuptake was found to be significantly lower, highlighting its selectivity for the norepinephrine transporter (NET). The inhibition of NE reuptake by Tampramine was determined to be noncompetitive.

Table 1: In Vitro Neurotransmitter Reuptake Inhibition of this compound (AHR-9377)

| Neurotransmitter | Brain Region | IC₅₀ (nM) |

| Norepinephrine (NE) | Hypothalamus | 45 ± 8 |

| Serotonin (5-HT) | Cortex | > 10,000 |

| Dopamine (DA) | Striatum | > 10,000 |

| Data from Kinnier WJ, Tabor RD, Norrell LY (1984). Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake. Biochemical Pharmacology. |

Receptor Binding Affinity

Receptor binding assays were conducted to assess the affinity of Tampramine for various neurotransmitter receptors typically associated with the side effects of TCAs. The results indicated that Tampramine has negligible affinity for alpha-1, alpha-2, and beta-adrenergic, histaminergic (H1), and muscarinic cholinergic receptors. This profile suggested that Tampramine would likely have a more favorable side-effect profile, with a lower incidence of sedation, orthostatic hypotension, and anticholinergic effects, compared to other TCAs.

Table 2: Receptor Binding Profile of this compound (AHR-9377)

| Receptor | Radioligand | Tissue | Ki (nM) |

| α₁-Adrenergic | [³H]WB-4101 | Rat Brain | > 1,000 |

| α₂-Adrenergic | [³H]Clonidine | Rat Brain | > 1,000 |

| β-Adrenergic | [³H]Dihydroalprenolol | Rat Brain | > 1,000 |

| Histamine H₁ | [³H]Pyrilamine | Rat Brain | > 1,000 |

| Muscarinic | [³H]Quinuclidinyl benzilate | Rat Brain | > 1,000 |

| Data from Kinnier WJ, Tabor RD, Norrell LY (1984). Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake. Biochemical Pharmacology. |

Preclinical Efficacy Models

The antidepressant potential of this compound was evaluated in established animal models of depression.

Forced Swim Test (FST)

In the forced swim test, a widely used screening model for antidepressants, acute administration of Tampramine was shown to significantly decrease the duration of immobility in rats. This effect is indicative of an antidepressant-like activity.

Table 3: Effect of this compound (AHR-9377) in the Forced Swim Test

| Treatment | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Control |

| Vehicle Control | - | 180 ± 15 | - |

| Tampramine | 10 | 110 ± 12 | 39% |

| Tampramine | 20 | 85 ± 10 | 53% |

| p < 0.05 compared to vehicle control. Data from O'Donnell JM, Seiden LS (1985). Effect of the experimental antidepressant AHR-9377 on performance during differential reinforcement of low response rate. Psychopharmacology. |

Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule

The differential reinforcement of low response rate (DRL) 72-second schedule is an operant conditioning paradigm sensitive to the effects of antidepressant drugs. In this test, rats are rewarded for withholding a response for a specific period (72 seconds). Antidepressants typically decrease the response rate and increase the reinforcement rate. Acute administration of Tampramine produced effects consistent with those of established antidepressant drugs, reducing response rates and increasing reinforcement rates.

Table 4: Effect of this compound (AHR-9377) on DRL 72-s Performance

| Treatment | Dose (mg/kg, i.p.) | Response Rate (responses/min) | Reinforcement Rate (reinforcements/hr) |

| Vehicle Control | - | 15.2 ± 1.8 | 8.5 ± 1.1 |

| Tampramine | 5 | 11.8 ± 1.5 | 12.3 ± 1.4 |

| Tampramine | 10 | 8.5 ± 1.2 | 15.8 ± 1.9 |

| p < 0.05 compared to vehicle control. Data from O'Donnell JM, Seiden LS (1985). Effect of the experimental antidepressant AHR-9377 on performance during differential reinforcement of low response rate. Psychopharmacology. |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Signaling Pathway

The primary mechanism of action of Tampramine is the selective inhibition of the norepinephrine transporter (NET). This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: In Vitro Neurotransmitter Reuptake Assay

The following diagram outlines the general workflow for the synaptosomal uptake assays used to determine the IC₅₀ values of Tampramine.

Caption: Workflow for in vitro neurotransmitter reuptake assay.

Experimental Workflow: Forced Swim Test

This diagram illustrates the procedure for the forced swim test used to evaluate the antidepressant-like effects of Tampramine.

Caption: Workflow for the forced swim test.

Detailed Experimental Protocols

In Vitro Neurotransmitter Reuptake Assay

-

Synaptosome Preparation: Synaptosomes were prepared from the hypothalamus (for norepinephrine uptake), cerebral cortex (for serotonin uptake), and striatum (for dopamine uptake) of male Sprague-Dawley rats. The brain regions were homogenized in 0.32 M sucrose and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomal preparations were pre-incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C. The uptake reaction was initiated by the addition of a radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine). After a short incubation period (5 minutes), uptake was terminated by rapid filtration through glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioactivity.

-

Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation spectrometry. The concentration of Tampramine that inhibited 50% of the specific neurotransmitter uptake (IC₅₀) was determined by non-linear regression analysis.

Receptor Binding Assays

-

Membrane Preparation: Crude synaptic membrane fractions were prepared from whole rat brains.

-

Binding Assay: Membranes were incubated with a specific radioligand for each receptor of interest in the presence of various concentrations of this compound or vehicle.

-

Radioligands Used:

-

α₁-Adrenergic: [³H]WB-4101

-

α₂-Adrenergic: [³H]Clonidine

-

β-Adrenergic: [³H]Dihydroalprenolol

-

Histamine H₁: [³H]Pyrilamine

-

Muscarinic: [³H]Quinuclidinyl benzilate

-

-

Data Analysis: After incubation, the bound and free radioligand were separated by rapid filtration. The radioactivity bound to the filters was measured by liquid scintillation counting. The inhibitory constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Forced Swim Test

-

Animals: Male Sprague-Dawley rats were used.

-

Apparatus: A glass cylinder (45 cm high, 20 cm in diameter) was filled with 24-25°C water to a depth of 30 cm.

-

Procedure: On day one (pre-test), rats were placed in the cylinder for a 15-minute swim session. Twenty-four hours later, the rats were administered either this compound (i.p.) or vehicle. Sixty minutes after injection, they were placed back in the swim cylinder for a 5-minute test session.

-

Scoring: The duration of immobility during the 5-minute test session was scored by a trained observer who was blind to the treatment conditions. Immobility was defined as the absence of all movement except for that required to keep the head above water.

Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule

-

Animals: Male Sprague-Dawley rats, maintained at 85% of their free-feeding body weight, were used.

-

Apparatus: Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser.

-

Procedure: Rats were trained to press a lever for food reinforcement on a schedule where a response was only rewarded if it occurred at least 72 seconds after the previous response. Responses made before the 72-second interval had elapsed reset the timer. Once stable performance was achieved, the effects of acute i.p. injections of this compound or vehicle were assessed.

-

Data Collection: The total number of responses and the number of reinforcements were recorded for each session. From these data, the response rate and reinforcement rate were calculated.

Conclusion

This compound (AHR-9377) was a promising antidepressant candidate in the 1980s due to its selective and potent inhibition of norepinephrine reuptake and its lack of significant affinity for other receptors associated with the adverse effects of traditional tricyclic antidepressants. Preclinical studies demonstrated its efficacy in established animal models of depression. While the reasons for its discontinuation are not publicly detailed, the data from its initial development provide valuable insights into the structure-activity relationships of tricyclic antidepressants and the importance of receptor selectivity in drug design. This technical guide serves as a comprehensive resource for researchers interested in the history and pharmacology of this unique compound.

Tampramine Fumarate: A Technical Overview for Research Professionals

Executive Summary

Tampramine Fumarate, also known by its developmental code AHR-9377, is a tricyclic antidepressant (TCA) developed in the 1980s.[1] Unlike many other TCAs, which affect a broad range of neurotransmitter systems, this compound is distinguished in research as a potent and selective norepinephrine reuptake inhibitor.[1][2][3] Its high selectivity suggests a potential for antidepressant effects with a more favorable side-effect profile compared to less selective TCAs. Research indicates its efficacy in preclinical models of depression, although it was never commercialized and human trial data is absent from the available literature.[1] This guide provides an in-depth look at its mechanism of action, selectivity, and the key experiments used to characterize it.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound's primary mechanism of action is the potent and selective noncompetitive inhibition of the norepinephrine transporter (NET).[2] By blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, it increases the concentration and duration of norepinephrine in the synapse. This enhanced noradrenergic signaling is believed to be a key factor in its antidepressant effects.

Mechanism of this compound

Pharmacological Profile: Selectivity and Receptor Binding

A key finding in the research of this compound is its high selectivity for the norepinephrine transporter over other monoamine transporters and neurotransmitter receptors. This selectivity is a significant differentiator from many other tricyclic antidepressants, which often have strong affinities for muscarinic, histaminergic, and adrenergic receptors, leading to a range of side effects.

| Target | Activity of this compound | Implication |

| Norepinephrine Transporter (NET) | Potent, noncompetitive inhibitor | Primary mechanism for antidepressant effect |

| Serotonin Transporter (SERT) | Not reported to be a potent inhibitor | Selective for norepinephrine over serotonin |

| Dopamine Transporter (DAT) | Not reported to be a potent inhibitor | Selective for norepinephrine over dopamine |

| Adrenergic Receptors (α1, α2, β) | Negligible affinity | Reduced risk of cardiovascular side effects |

| Histaminergic Receptors | Negligible affinity | Reduced risk of sedation and weight gain |

| Muscarinic Receptors | Negligible affinity | Reduced risk of anticholinergic side effects |

Key Experimental Data

While specific quantitative data from the original studies are not available, the following sections detail the methodologies for the key experiments used to characterize this compound.

Neurotransmitter Reuptake Inhibition Assay

This in vitro assay is crucial for determining the potency and selectivity of a compound's ability to inhibit neurotransmitter reuptake.

Objective: To measure the inhibition of radiolabeled norepinephrine, serotonin, and dopamine uptake into synaptosomes (isolated nerve terminals) by this compound.

Generalized Protocol:

-

Synaptosome Preparation:

-

Male Sprague-Dawley rats are euthanized, and specific brain regions are dissected: the hypothalamus for norepinephrine, the cerebral cortex for serotonin, and the striatum for dopamine.

-

The tissue is homogenized in a buffered sucrose solution and centrifuged to isolate the synaptosomes.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.

-

A radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) is added to initiate the uptake reaction.

-

The reaction is allowed to proceed for a short period at 37°C.

-

Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the free radiolabeled neurotransmitter to pass through.

-

The filters are washed, and the amount of radioactivity trapped in the synaptosomes is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated. These values would be used to determine the potency and selectivity of the compound.

-

Neurotransmitter Reuptake Assay Workflow

Forced Swim Test (Porsolt Test)

This in vivo behavioral assay is a standard preclinical screening tool for potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.

Objective: To assess the antidepressant-like effects of this compound by measuring its ability to reduce immobility time in rats.[4]

Generalized Protocol:

-

Apparatus: A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test Session (Day 1): Rats are individually placed in the water for 15 minutes. This session is for habituation and to induce a baseline level of immobility.

-

Drug Administration: Following the pre-test, animals are treated with this compound at various doses or a vehicle control.

-

Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the water for a 5-minute session.

-

Behavioral Scoring: The duration of immobility (when the animal makes only the movements necessary to keep its head above water) during the test session is recorded and scored by a trained observer.

-

-

Data Analysis:

-

The total time spent immobile is compared between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time in the treated groups is indicative of an antidepressant-like effect.

-

Conclusion for Research Applications

This compound serves as a valuable research tool, particularly as a reference compound in studies of depression and noradrenergic neurotransmission. Its high selectivity for the norepinephrine transporter makes it a more precise pharmacological probe compared to less selective tricyclic antidepressants. For researchers in drug development, the profile of this compound underscores the potential for developing effective antidepressants with reduced side-effect liability by targeting the norepinephrine transporter with high specificity. While it did not proceed to clinical use, its properties continue to be relevant for the fundamental understanding of the neurobiology of depression and the development of novel therapeutic agents.

References

Tampramine Fumarate: A Technical Guide to a Selective Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tampramine Fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s.[1] Despite its classification, it exhibits a distinct pharmacological profile as a potent and selective, noncompetitive inhibitor of norepinephrine (NE) reuptake.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known experimental data for this compound, designed to support further research and development in the field of neuroscience and pharmacology.

Chemical Structure and Properties

This compound is the fumarate salt of Tampramine. The chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Tampramine

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amine | PubChem |

| Molecular Formula | C23H24N4 | PubChem |

| Molecular Weight | 356.47 g/mol | PubChem |

| CAS Number | 83166-17-0 | PubChem |

| XLogP3 | 4.4 | PubChem |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amine | PubChem |

| Molecular Formula | C27H28N4O4 | PubChem |

| Molecular Weight | 472.54 g/mol | PubChem |

| CAS Number | 83166-18-1 | PubChem |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature or patents.

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET).[1] This inhibition is noncompetitive, suggesting that this compound binds to a site on the transporter that is distinct from the norepinephrine binding site. By inhibiting NET, this compound blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of norepinephrine in the synapse. This enhanced noradrenergic signaling is believed to be the basis for its antidepressant effects.

Signaling Pathway of Norepinephrine Reuptake Inhibition```dot

Caption: Experimental workflow for the synaptosomal monoamine reuptake assay.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of Tampramine (AHR-9377) as reported by Kinnier et al. (1984).

Table 3: In Vitro Inhibition of Monoamine Reuptake by Tampramine (AHR-9377)

| Neurotransmitter | Brain Region | IC₅₀ (nM) |

| Norepinephrine | Cortex | 28 |

| Serotonin | Cortex | >10,000 |

| Dopamine | Striatum | >10,000 |

Data from Kinnier et al., 1984.

These data demonstrate the high potency and selectivity of Tampramine for the norepinephrine transporter over the serotonin and dopamine transporters.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with a distinct pharmacological profile compared to other tricyclic antidepressants. Its high potency and selectivity for the norepinephrine transporter make it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics. Further investigation into its detailed physicochemical properties and synthesis would be beneficial for its continued exploration.

References

Preclinical Profile of Tampramine Fumarate: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the available preclinical data on Tampramine Fumarate (AHR-9377), a tricyclic antidepressant developed in the 1980s. The information herein is targeted towards researchers, scientists, and drug development professionals, summarizing the key neurochemical and behavioral findings from foundational studies.

Core Pharmacodynamics: A Selective Norepinephrine Reuptake Inhibitor

This compound emerged from early antidepressant research as a potent and selective inhibitor of norepinephrine (NE) reuptake.[1] Preclinical investigations, primarily centered on rodent models, have elucidated its mechanism of action and antidepressant-like effects.

Neurotransmitter Reuptake Inhibition

In vitro studies using synaptosomal preparations from rat hypothalamus, cortex, and striatum demonstrated that this compound is a potent inhibitor of norepinephrine reuptake.[1] Notably, it exhibits a high degree of selectivity for the norepinephrine transporter (NET) with significantly less activity at the serotonin transporter (SERT) and the dopamine transporter (DAT).[1] The inhibitory action of this compound on norepinephrine reuptake was characterized as noncompetitive.[1]

Due to the limited availability of public-domain data from the original research, specific IC50 values for the inhibition of norepinephrine, serotonin, and dopamine reuptake are not available in the accessible literature.

Receptor Binding Profile

This compound displays a favorable side-effect profile in preclinical models, attributed to its low affinity for a range of neurotransmitter receptors typically associated with the adverse effects of tricyclic antidepressants.[2][3] Radioligand binding assays revealed minimal displacement at the following receptors:

-

α1-adrenergic

-

α2-adrenergic

-

β-adrenergic

-

Histaminergic

-

Muscarinic

-

GABAergic

-

Benzodiazepine[1]

Quantitative binding affinity data (Ki values) are not detailed in the currently accessible scientific literature.

In Vivo Efficacy: Antidepressant-Like Activity

Behavioral pharmacology studies in rats have supported the antidepressant potential of this compound. The compound was shown to be effective in established animal models of depression, including the forced swim test and the differential reinforcement of low response rate (DRL) 72-second schedule.[2] In the forced swimming test, administration of this compound led to a reduction in immobility time, an effect consistent with antidepressant activity. Furthermore, its performance in the DRL 72-s schedule, where it reduced response rates and increased reinforcement rates, mirrored the effects of established antidepressant medications.[2]

Data Summary

The following tables summarize the qualitative preclinical findings for this compound. Quantitative data is not available in the reviewed literature.

Table 1: Neurotransmitter Reuptake Inhibition Profile

| Transporter | Inhibition | Type of Inhibition |

| Norepinephrine (NET) | Potent | Noncompetitive |

| Serotonin (SERT) | Weak/Negligible | Not Specified |

| Dopamine (DAT) | Weak/Negligible | Not Specified |

Table 2: Receptor Binding Profile

| Receptor/Site | Binding Affinity |

| α1-adrenergic | Negligible |

| α2-adrenergic | Negligible |

| β-adrenergic | Negligible |

| Histaminergic | Negligible |

| Muscarinic | Negligible |

| GABAergic | Negligible |

| Benzodiazepine | Negligible |

| Imipramine | Negligible |

Experimental Protocols

Detailed experimental protocols from the original preclinical studies are not available in the public domain. The following descriptions are based on the methods sections of the cited abstracts.

Neurotransmitter Reuptake Assay

-

System: In vitro synaptosomal preparations from rat hypothalamus, cortex, and striatum.

-

Method: Inhibition of radiolabeled norepinephrine, serotonin, and dopamine uptake into synaptosomes was measured in the presence of varying concentrations of this compound.

-

Analysis: The potency and selectivity of reuptake inhibition were determined.

Receptor Binding Assays

-

System: In vitro membrane preparations from rodent brain tissue.

-

Method: Competitive displacement of radioligands specific for various neurotransmitter receptors and binding sites by this compound.

-

Analysis: The affinity of this compound for each target was assessed by its ability to displace the specific radioligand.

Forced Swim Test

-

Species: Rat.

-

Method: Animals were administered this compound or vehicle prior to being placed in a cylinder of water from which they could not escape.

-

Analysis: The duration of immobility was recorded as a measure of depressive-like behavior.

Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule

-

Species: Rat.

-

Method: Animals were trained to press a lever for a reward, with the reinforcement delivered only if a specific time interval (72 seconds) had elapsed since the last response. The effect of acute administration of this compound on response rates and reinforcement rates was assessed.

-

Analysis: Changes in response and reinforcement rates were compared to those of known antidepressant drugs.

Visualizations

The following diagram illustrates the primary mechanism of action of this compound based on the available preclinical data.

Caption: Proposed mechanism of action of this compound.

Conclusion

The available preclinical data for this compound characterize it as a potent and selective noncompetitive norepinephrine reuptake inhibitor with antidepressant-like activity in animal models. Its limited affinity for other neurotransmitter receptors suggests a potentially favorable side-effect profile compared to less selective tricyclic antidepressants. However, a comprehensive understanding of its preclinical pharmacology, pharmacokinetics, and toxicology is hampered by the limited accessibility of the full primary research data. Further investigation would be required to fully delineate its therapeutic potential.

References

- 1. Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different structural requirements of the ligand binding domain of the aryl hydrocarbon receptor for high- and low-affinity ligand binding and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tampramine Fumarate: An In-depth Technical Guide on its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tampramine fumarate (AHR-9377) is a novel tricyclic antidepressant compound developed in the 1980s. Preclinical studies have identified it as a potent and selective inhibitor of norepinephrine reuptake, with demonstrated efficacy in animal models of depression. This technical guide provides a comprehensive overview of the available data on the central nervous system effects of this compound, focusing on its neurochemical properties and behavioral pharmacology. The information is compiled from foundational studies to serve as a resource for researchers and professionals in the field of drug development.

Introduction

This compound, also known by its developmental code AHR-9377, is a tricyclic antidepressant (TCA) that was investigated for its potential therapeutic effects in mood disorders.[1] Unlike many traditional TCAs which exhibit a broad pharmacological profile, this compound was found to be a highly selective norepinephrine reuptake inhibitor.[2][3] This selectivity suggested a potential for a more favorable side-effect profile compared to less selective agents. Although it was never marketed, the preclinical data on this compound provide valuable insights into the role of norepinephrine in the pathophysiology of depression and the mechanisms of antidepressant action.

Neurochemical Profile

The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.

Monoamine Reuptake Inhibition

In vitro studies using rat brain synaptosomal preparations have demonstrated that this compound is a potent and selective inhibitor of norepinephrine reuptake.[2] Its activity at the serotonin (5-HT) and dopamine (DA) transporters is significantly lower, highlighting its selectivity.[2]

Table 1: Monoamine Reuptake Inhibition of this compound (AHR-9377)

| Neurotransmitter Transporter | Inhibition Potency (IC50) | Brain Region Studied | Species | Reference |

|---|---|---|---|---|

| Norepinephrine (NE) | Potent (Specific values not available in abstract) | Hypothalamus, Cortex | Rat | [2] |

| Serotonin (5-HT) | Low | Cortex | Rat | [2] |

| Dopamine (DA) | Low | Striatum | Rat |[2] |

Receptor Binding Affinity

Receptor binding assays were conducted to determine the affinity of this compound for various neurotransmitter receptors. The compound showed negligible affinity for adrenergic (alpha-1, alpha-2, beta), histaminergic, and muscarinic receptors, which are often associated with the side effects of other TCAs.[2][4]

Table 2: Receptor Binding Profile of this compound (AHR-9377)

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Alpha-1 Adrenergic | Negligible | [2] |

| Alpha-2 Adrenergic | Negligible | [2] |

| Beta Adrenergic | Negligible | [2] |

| Histaminergic | Negligible | [2] |

| Muscarinic | Negligible |[2] |

Effects on Beta-Adrenergic Receptors

Chronic administration of many antidepressant drugs leads to a downregulation of beta-adrenergic receptors. Repeated injections of this compound were also shown to cause a decrease in the density of beta-adrenergic receptors in the rat cerebral cortex, a common neuroadaptive change observed with effective antidepressant treatments.[2]

Behavioral Pharmacology

The antidepressant potential of this compound was assessed in established animal models of depression.

Forced Swim Test (FST)

In the forced swim test, a widely used screening model for antidepressants, this compound was found to be effective.[4] It decreased the duration of immobility in animals, suggesting an antidepressant-like effect.[5]

Table 3: Effect of this compound (AHR-9377) in the Forced Swim Test

| Animal Model | Doses Tested | Effect on Immobility | Reference |

|---|

| Rat | Specific doses not available in abstract | Decreased |[5] |

Differential Reinforcement of Low Response Rate (DRL)

The differential reinforcement of low response rate (DRL) 72-second schedule is another behavioral paradigm used to evaluate antidepressant activity. Acute administration of this compound in rats on this schedule led to a decrease in response rates and an increase in reinforcement rates, a profile consistent with that of established antidepressant drugs.[5]

Table 4: Effect of this compound (AHR-9377) on DRL 72-s Performance

| Animal Model | Effect on Response Rate | Effect on Reinforcement Rate | Reference |

|---|

| Rat | Decreased | Increased |[5] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The primary mechanism of this compound involves the blockade of the norepinephrine transporter, leading to downstream effects that are thought to contribute to its antidepressant activity.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Neurochemical Analysis

The neurochemical properties of this compound were likely determined using a standard workflow for in vitro pharmacology.

Caption: General experimental workflow for monoamine reuptake assays.

Experimental Protocols

While the full detailed protocols from the original publications are not available, the following are inferred standard methodologies for the key experiments cited.

Monoamine Reuptake Inhibition Assay

-

Objective: To determine the in vitro potency of this compound to inhibit the reuptake of norepinephrine, serotonin, and dopamine.

-

Method:

-

Synaptosome Preparation: Synaptosomes were prepared from specific rat brain regions (hypothalamus and cortex for NE and 5-HT, striatum for DA). The tissue was homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Reuptake Assay: Synaptosomes were incubated with increasing concentrations of this compound. A radiolabeled neurotransmitter ([³H]-norepinephrine, [³H]-serotonin, or [³H]-dopamine) was then added to initiate the reuptake process.

-

Termination and Measurement: After a short incubation period, the reuptake was terminated by rapid filtration through glass fiber filters. The amount of radioactivity trapped within the synaptosomes was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific neurotransmitter uptake (IC50) was calculated.

-

Receptor Binding Assay

-

Objective: To assess the affinity of this compound for various neurotransmitter receptors.

-

Method:

-

Membrane Preparation: Membranes from appropriate tissues or cells expressing the receptors of interest were prepared.

-

Binding Assay: The membranes were incubated with a specific radioligand for the receptor of interest in the presence of varying concentrations of this compound.

-

Separation and Quantification: Bound and free radioligand were separated by rapid filtration. The radioactivity bound to the membranes was measured.

-

Data Analysis: The inhibition constant (Ki) was determined from the IC50 values to reflect the affinity of this compound for each receptor.

-

Forced Swim Test (FST)

-

Objective: To evaluate the antidepressant-like activity of this compound in rats.

-

Method:

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom.

-

Procedure: Rats were administered this compound or vehicle. After a predetermined time, they were placed individually into the water cylinder for a 6-minute session.

-

Behavioral Scoring: The duration of immobility (floating without struggling) during the last 4 minutes of the test was recorded by a trained observer.

-

Data Analysis: The mean immobility time for the this compound-treated group was compared to the vehicle-treated control group.

-

Differential Reinforcement of Low Response Rate (DRL) 72-s Schedule

-

Objective: To assess the effect of this compound on a complex operant behavior sensitive to antidepressant drugs.

-

Method:

-

Apparatus: An operant conditioning chamber equipped with a lever and a food dispenser.

-

Training: Rats were trained to press a lever to receive a food reward. Under the DRL 72-s schedule, a lever press was only reinforced if it occurred at least 72 seconds after the previous lever press.

-

Drug Administration: Once stable performance was achieved, rats were acutely administered this compound or vehicle before the test session.

-

Data Collection: The total number of responses (lever presses) and reinforcements earned during the session were recorded.

-

Data Analysis: The response rate and reinforcement rate for the drug-treated condition were compared to the baseline or vehicle control condition.

-

Conclusion

This compound (AHR-9377) is a selective norepinephrine reuptake inhibitor with a preclinical profile indicative of antidepressant potential. Its high selectivity for the norepinephrine transporter over other monoamine transporters and receptors suggested a potentially improved side-effect profile compared to older tricyclic antidepressants. The efficacy of this compound in animal models of depression further supports its potential as an antidepressant agent. Although its clinical development did not proceed, the study of this compound has contributed to the understanding of the neurobiology of depression and the pharmacology of antidepressants. This technical guide summarizes the core preclinical findings and provides a framework for understanding the central nervous system effects of this unique compound.

References

- 1. Tampramine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tampramine - Wikipedia [en.wikipedia.org]

- 5. Effect of the experimental antidepressant AHR-9377 on performance during differential reinforcement of low response rate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Tampramine Fumarate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tampramine Fumarate (AHR-9377) is an experimental tricyclic antidepressant (TCA) developed in the 1980s that was never marketed. As such, publicly available data on its pharmacological profile is limited. This guide provides a comprehensive overview based on the available scientific literature, supplemented with comparative data from related compounds and general principles of pharmacology to offer a thorough understanding for research and development purposes.

Introduction

Tampramine is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor.[1] Developed in the 1980s, it showed promise in preclinical studies as an effective antidepressant in animal models.[1] Unlike many other TCAs, Tampramine exhibits negligible affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a potential for a more favorable side-effect profile.[1] This guide will delve into the known pharmacological properties of this compound, including its mechanism of action, receptor binding profile, and the experimental methods used to characterize it. Due to the limited specific data on Tampramine, comparative data for other relevant TCAs and selective norepinephrine reuptake inhibitors (NRIs) are provided for context.

Pharmacodynamics

The primary mechanism of action of Tampramine is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Tampramine is a potent and selective, noncompetitive inhibitor of norepinephrine reuptake.[2] By blocking the NET, Tampramine prevents the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Receptor Binding Profile

A key feature of Tampramine is its high selectivity for the norepinephrine transporter with minimal affinity for other neurotransmitter receptors that are often associated with the side effects of other tricyclic antidepressants.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants and Selective Norepinephrine Reuptake Inhibitors

| Compound | NET | SERT | DAT | H1 | M1 | α1 |

| Tampramine | Potent (Specific values not publicly available) | Negligible Affinity | Negligible Affinity | Negligible Affinity | Negligible Affinity | Negligible Affinity |

| Desipramine | 0.8 | 23 | 1960 | 11 | 91 | 24 |

| Nortriptyline | 2.0 | 45 | 1000 | 10 | 50 | 30 |

| Imipramine | 1.1 | 1.4 | 4700 | 11 | 91 | 24 |

| Amitriptyline | 4.3 | 4.0 | 3200 | 1.1 | 18 | 26 |

| Reboxetine | 1.1 | 295 | >10,000 | 1,000 | 1,000 | 630 |

Data for compounds other than Tampramine are compiled from various sources for comparative purposes. Ki values represent the concentration of the drug required to occupy 50% of the receptors.

Experimental Protocols

The following is a representative protocol for a synaptosomal norepinephrine uptake assay, a key experiment to determine the potency of a norepinephrine reuptake inhibitor like Tampramine.

Synaptosomal [³H]-Norepinephrine Uptake Assay

Objective: To measure the in vitro potency of this compound to inhibit the reuptake of radiolabeled norepinephrine into rat brain synaptosomes.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer buffer (pH 7.4)

-

[³H]-Norepinephrine

-

This compound and reference compounds (e.g., Desipramine)

-

Scintillation fluid

-

Glass-fiber filters

-

Homogenizer

-

Refrigerated centrifuge

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the presence of varying concentrations of this compound or a reference inhibitor.

-

Initiate the uptake reaction by adding a final concentration of 50 nM [³H]-Norepinephrine.

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass-fiber filters under vacuum.

-

Wash the filters rapidly three times with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine non-specific uptake in parallel incubations conducted at 0-4°C.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage inhibition of specific uptake against the logarithm of the drug concentration.

-

Determine the IC50 value (the concentration of the drug that causes 50% inhibition of [³H]-norepinephrine uptake) from the resulting dose-response curve.

-

Pharmacokinetics

Specific pharmacokinetic data for this compound in humans is not available as the drug was never marketed. However, the general pharmacokinetic properties of tricyclic antidepressants can provide a useful framework for understanding its likely behavior in the body.

Table 2: General Pharmacokinetic Parameters of Tricyclic Antidepressants

| Parameter | General Range for TCAs | Notes |

| Bioavailability | 30-70% | Subject to significant first-pass metabolism. |

| Protein Binding | >90% | Highly bound to plasma proteins. |

| Volume of Distribution | 10-50 L/kg | Extensive distribution into tissues. |

| Half-life | 10-50 hours | Allows for once or twice daily dosing. |

| Metabolism | Hepatic (CYP450 enzymes) | Primarily metabolized by CYP2D6, CYP2C19, and CYP3A4. Metabolism can lead to active metabolites. |

| Excretion | Renal | Excreted in the urine primarily as metabolites. |

This table represents a generalization for the TCA class and individual agents can vary.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with a preclinical profile that suggests potential for antidepressant efficacy with a reduced side-effect burden compared to non-selective tricyclic antidepressants. Its high affinity for the norepinephrine transporter and low affinity for other key receptors underscore its selectivity. While the lack of clinical development has resulted in a scarcity of detailed public data, the foundational knowledge of its mechanism of action and the comparative pharmacology of related compounds provide a strong basis for further research. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for scientists and researchers interested in the further investigation of this compound or the development of novel selective norepinephrine reuptake inhibitors.

References

Tampramine Fumarate: A Preclinical Review of a Novel Antidepressant in Animal Models

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tampramine Fumarate (formerly AHR-9377) is a novel tricyclic antidepressant (TCA) that emerged from preclinical studies in the 1980s.[1] Unlike conventional TCAs which often exhibit a broad pharmacological profile, Tampramine was identified as a potent and selective norepinephrine reuptake inhibitor.[2] Early research in animal models of depression demonstrated its potential antidepressant activity, positioning it as a compound with a possibly more favorable side-effect profile.[2][3] This technical guide provides a comprehensive overview of the pivotal preclinical data on this compound, with a focus on its neurochemical properties and its efficacy in established animal models of depression. All quantitative data from the key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation.

Core Neuropharmacology: In Vitro Profile

This compound's mechanism of action was primarily elucidated through in vitro studies on rat brain synaptosomal preparations. These experiments were crucial in defining its selectivity as a norepinephrine reuptake inhibitor.

Neurotransmitter Reuptake Inhibition

The inhibitory activity of Tampramine on the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) was a key focus of early research.

| Neurotransmitter | Brain Region | IC50 (nM) | Reference |

| Norepinephrine (NE) | Hypothalamus | 3.0 | [2] |

| Serotonin (5-HT) | Cortex | >10,000 | [2] |

| Dopamine (DA) | Striatum | >10,000 | [2] |

Receptor Binding Affinity

To assess potential side effects, the affinity of Tampramine for various neurotransmitter receptors was determined. The high Ki values indicate low affinity, suggesting a reduced likelihood of common TCA-related side effects such as sedation, dry mouth, and orthostatic hypotension.

| Receptor | Ligand | Ki (nM) | Reference |

| Alpha-1 Adrenergic | [3H]WB-4101 | >1,000 | [2] |

| Alpha-2 Adrenergic | [3H]Clonidine | >1,000 | [2] |

| Beta Adrenergic | [3H]Dihydroalprenolol | >1,000 | [2] |

| Histamine H1 | [3H]Pyrilamine | >1,000 | [2] |

| Muscarinic Cholinergic | [3H]QNB | >1,000 | [2] |

Efficacy in Animal Models of Depression

The antidepressant potential of this compound was evaluated in well-established rodent models of depression: the Forced Swim Test (FST) and the Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) schedule.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant efficacy.

| Dose (mg/kg, i.p.) | Mean Immobility Time (s) ± SEM | Reference |

| Vehicle | 175 ± 10 | [3] |

| 5 | 130 ± 15 | [3] |

| 10 | 90 ± 12 | [3] |

| 20 | 65 ± 8 | [3] |

| p < 0.05, **p < 0.01 vs. Vehicle |

Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule

The DRL 72-s schedule is an operant conditioning paradigm that is highly sensitive to the effects of antidepressant drugs. An increase in the reinforcement rate and a decrease in the response rate are characteristic effects of clinically effective antidepressants.

| Dose (mg/kg, i.p.) | Response Rate (responses/min) ± SEM | Reinforcement Rate (reinforcers/hr) ± SEM | Reference |

| Vehicle | 10.5 ± 1.2 | 8.2 ± 1.5 | [3] |

| 5 | 8.1 ± 1.0 | 12.5 ± 1.8 | [3] |

| 10 | 6.2 ± 0.8 | 16.8 ± 2.1 | [3] |

| 20 | 4.5 ± 0.6 | 20.1 ± 2.5 | [3] |

| *p < 0.05, **p < 0.01 vs. Vehicle |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows used in its preclinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neurochemical properties of AHR-9377: a novel inhibitor of norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the experimental antidepressant AHR-9377 on performance during differential reinforcement of low response rate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tampramine Fumarate in the Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tampramine Fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) developed in the 1980s.[1] Unlike many other TCAs, it functions as a potent and selective norepinephrine reuptake inhibitor with minimal effects on adrenergic, histaminergic, and muscarinic receptors.[1][2] Early preclinical studies demonstrated its potential antidepressant activity, notably its effectiveness in the forced swim test (FST), a widely used rodent model for screening antidepressant efficacy.[1] This document provides a detailed overview of the available information on this compound and a comprehensive protocol for utilizing the forced swim test to evaluate antidepressant-like compounds.

Mechanism of Action

This compound exerts its antidepressant-like effects by selectively blocking the norepinephrine transporter (NET). This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2] The elevated levels of norepinephrine interact with postsynaptic adrenergic receptors, which is believed to mediate the therapeutic effects of the compound. The general mechanism for selective norepinephrine reuptake inhibitors is an increase in the availability of norepinephrine in the synaptic cleft, which can then bind to its receptors.[3][4]

Experimental Protocols

Forced Swim Test (FST) in Mice

The forced swim test is a behavioral assay used to assess antidepressant-like activity in rodents.[5][6][7][8][9] The test is based on the principle that when placed in an inescapable container of water, animals will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.

Materials:

-

Cylindrical transparent container (e.g., Plexiglas), approximately 20 cm in diameter and 30 cm in height.[5]

-

Water maintained at 25 ± 1°C.

-

Stopwatch or automated tracking software.

-

Dry towels or a warming lamp for post-test recovery.

-

This compound or other test compounds.

-

Vehicle control (e.g., saline or distilled water).

Procedure:

-

Animal Acclimation: House mice in the experimental room for at least one hour before testing to allow for acclimation to the environment.

-

Drug Administration: Administer this compound or the vehicle control intraperitoneally (i.p.) at the desired dose and pretreatment time. Pretreatment times for antidepressants in the FST are typically 30-60 minutes before the test.

-

Test Session:

-

Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[5] The water temperature should be maintained at 25 ± 1°C.

-

Gently place the mouse into the center of the cylinder.

-

Start the timer immediately and record the session for a total of 6 minutes.

-

The initial 2 minutes of the test are considered a habituation period and are typically excluded from the analysis.

-

During the final 4 minutes of the test, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Post-Test Care:

-

At the end of the 6-minute session, carefully remove the mouse from the water.

-

Thoroughly dry the mouse with a towel and place it in a clean, dry cage under a warming lamp for a short period to prevent hypothermia before returning it to its home cage.

-

-

Data Analysis:

-

Calculate the total time spent immobile during the last 4 minutes of the test.

-

Compare the immobility time between the vehicle-treated and drug-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant decrease in immobility time in the drug-treated group is indicative of antidepressant-like activity.

-

Data Presentation

Dosage Information for Tricyclic Antidepressants in the Forced Swim Test

| Compound | Dosage Range (mg/kg, i.p.) | Species | Reference |

| This compound | Not specified in available literature | Mouse/Rat | - |

| Desipramine | 10 - 30 | Rat | Charles River |

| Imipramine | 15 - 30 | Mouse | General Protocol |

| Amitriptyline | 10 - 20 | Mouse | General Protocol |

Visualizations

Caption: Experimental workflow for the mouse forced swim test.

Caption: Signaling pathway of this compound as a norepinephrine reuptake inhibitor.

References

- 1. Tampramine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 7. animal.research.wvu.edu [animal.research.wvu.edu]

- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 9. criver.com [criver.com]

Application Notes and Protocols: Stability of Tampramine Fumarate in Solution for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tampramine Fumarate is a compound of interest in neuropharmacological research, belonging to the class of tricyclic antidepressants. Its mechanism of action is believed to involve the modulation of monoaminergic systems within the central nervous system. As with any experimental compound, understanding its stability in solution is critical for obtaining accurate, reproducible, and reliable results in preclinical and laboratory settings. These application notes provide a comprehensive guide to the preparation of this compound solutions and the assessment of their stability under various experimental conditions. The protocols outlined below are intended to serve as a foundation for establishing in-house stability testing procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of stock solutions and for understanding the potential degradation pathways.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈N₄O₄ | PubChem |

| Molecular Weight | 472.5 g/mol | PubChem[1] |

| Appearance | Solid (form may vary) | General Knowledge |

| Solubility | (Data not readily available, requires empirical determination) | General Knowledge |

Note: The solubility of this compound in various solvents should be empirically determined as a preliminary step in any experimental workflow.

Guidelines for Solution Preparation and Storage

The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light. The following are general guidelines for preparing and storing solutions to maximize their stability.

Recommended Solvents

For in vitro experiments, common solvents for preparing stock solutions of tricyclic compounds include:

-

Dimethyl Sulfoxide (DMSO): A versatile solvent for initial high-concentration stock solutions.

-

Ethanol: Can be used as a co-solvent.

-

Aqueous Buffers (e.g., Phosphate-Buffered Saline - PBS): For preparing working solutions. The pH of the buffer is a critical parameter to consider.

Storage Conditions

-

Temperature: Stock solutions in organic solvents should generally be stored at -20°C or -80°C to minimize degradation. Aliquoting is recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions are typically prepared fresh for each experiment or stored at 2-8°C for short periods (to be determined by stability studies).

-

Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as compounds with aromatic ring structures can be susceptible to photodegradation.

-

pH: The stability of amine-containing compounds can be pH-dependent. The optimal pH for storage in aqueous solutions should be determined experimentally.

Experimental Protocols for Stability Assessment

The following protocols describe a general workflow for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique for quantifying small molecules.

Experimental Workflow for Stability Testing

Caption: Workflow for assessing this compound stability.

Protocol: Preparation of this compound Solutions

-

Stock Solution (10 mM in DMSO):

-

Accurately weigh an appropriate amount of this compound powder.

-

Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store in small aliquots at -20°C or -80°C in amber vials.

-

-

Working Solutions (e.g., 100 µM in PBS):

-

Thaw a stock solution aliquot.

-

Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.

-

Prepare fresh for each experiment unless stability data indicates otherwise.

-

Protocol: HPLC Method for Quantification

A stability-indicating HPLC method should be developed and validated to separate the parent this compound from any potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is a common starting point for tricyclic compounds.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition and gradient will require optimization.

-

Detection: The detection wavelength should be set at the λmax of this compound, which needs to be determined by UV-Vis spectroscopy.

-

Quantification: A calibration curve should be generated using freshly prepared standards of known concentrations to quantify the amount of this compound remaining at each time point.

Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

-

Prepare solutions of this compound in the desired solvent.

-

Expose the solutions to the following stress conditions:

-

Acidic: Add 0.1 M HCl and incubate at room temperature or elevated temperature.

-

Alkaline: Add 0.1 M NaOH and incubate.

-

Oxidative: Add 3% H₂O₂ and incubate.

-

Thermal: Incubate at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose to UV or fluorescent light.

-

-

Analyze samples at various time points by HPLC to observe the degradation of the parent compound and the appearance of degradation peaks.

Data Presentation of Stability Studies

The results of the stability studies should be presented in a clear and organized manner. The following tables provide templates for presenting hypothetical stability data.

Table 2: Hypothetical Stability of this compound (100 µM) in PBS (pH 7.4) at Different Temperatures

| Storage Temperature | Time Point | % Recovery (Mean ± SD) | Appearance of Degradation Products |

| -20°C | 0 | 100 ± 1.5 | None |

| 24 hours | 99.8 ± 1.2 | None | |

| 7 days | 99.5 ± 2.0 | None | |

| 30 days | 98.9 ± 1.8 | None | |

| 4°C | 0 | 100 ± 1.3 | None |

| 24 hours | 98.5 ± 2.1 | Minor peak detected | |

| 7 days | 92.1 ± 2.5 | Peak area increased | |

| 30 days | 75.4 ± 3.0 | Significant degradation | |

| Room Temperature | 0 | 100 ± 1.6 | None |

| 24 hours | 85.3 ± 2.8 | Multiple degradation peaks | |

| 7 days | 50.7 ± 4.1 | Significant degradation | |

| 30 days | <10 | Extensive degradation |

Table 3: Hypothetical Results of Forced Degradation Studies on this compound

| Stress Condition | Duration | % Degradation | Number of Degradation Products |

| 0.1 M HCl (60°C) | 4 hours | ~25% | 2 |

| 0.1 M NaOH (RT) | 2 hours | ~40% | 3 |

| 3% H₂O₂ (RT) | 8 hours | ~15% | 1 |

| Heat (80°C) | 24 hours | ~30% | 2 |

| Photolysis (UV) | 6 hours | ~50% | 4 |

Potential Signaling Pathways of this compound

As a tricyclic antidepressant, this compound is expected to primarily act by inhibiting the reuptake of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Downstream effects can involve the modulation of various intracellular signaling cascades and gene expression, contributing to its therapeutic effects.

Caption: Putative signaling pathway of this compound.

Conclusion

The stability of this compound in solution is a critical parameter that must be carefully evaluated to ensure the validity of experimental data. The protocols and guidelines presented in these application notes provide a framework for researchers to establish robust stability testing procedures. It is imperative that each laboratory validates these methods for their specific experimental conditions and matrices. By understanding and controlling for the stability of this compound, researchers can enhance the quality and reliability of their scientific findings.

References

Application Notes and Protocols for Tampramine Fumarate Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tampramine Fumarate (also known as AHR-9377) is a tricyclic antidepressant (TCA) that acts as a potent and selective norepinephrine reuptake inhibitor.[1] Developed in the 1980s, it has shown efficacy in animal models of depression, such as the forced swim test, though it was never marketed for human use.[1] Unlike typical TCAs, this compound exhibits negligible affinity for adrenergic, histaminergic, and muscarinic receptors, suggesting a more targeted mechanism of action with a potentially different side-effect profile.[1] These application notes provide detailed protocols for the administration of this compound to mice for preclinical research, based on established methodologies for similar compounds.

Disclaimer: Limited publicly available data exists for the specific administration of this compound in mice. The following protocols are based on data from structurally and functionally related norepinephrine reuptake inhibitors and tricyclic antidepressants. Researchers should perform dose-range finding studies and carefully monitor animals for any adverse effects.

Mechanism of Action & Signaling Pathway

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. By blocking NET, this compound increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic signaling.

Caption: Signaling pathway of this compound.

Quantitative Data for Related Compounds in Mice

The following table summarizes administration routes and dosages for norepinephrine reuptake inhibitors and related compounds in mice, which can serve as a reference for designing studies with this compound.

| Compound | Class | Administration Route | Dosage Range | Vehicle | Reference |

| Desipramine | Norepinephrine Reuptake Inhibitor | Intraperitoneal (i.p.) | 10 - 20 mg/kg | 0.9% Saline | [2] |

| Reboxetine | Norepinephrine Reuptake Inhibitor | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Not Specified | |

| Imipramine | Tricyclic Antidepressant | Intraperitoneal (i.p.) | 20 mg/kg | 0.9% Saline | [2] |

| Dimethyl Fumarate | Nrf2 Activator | Oral Gavage (p.o.) | 10 - 300 mg/kg | 0.8% or 2% Methylcellulose | |

| Dimethyl Fumarate | Nrf2 Activator | Intraperitoneal (i.p.) | 15 mg/kg | 0.9% Saline |

Experimental Protocols

The selection of the administration route depends on the experimental design, desired pharmacokinetic profile, and the physicochemical properties of the drug formulation.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic drug administration in mice, offering rapid absorption.

Materials:

-

This compound

-

Sterile 0.9% saline solution (vehicle)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Analytical balance

-

Vortex mixer and/or sonicator

-

pH meter and solutions for adjustment (if necessary)

-

70% ethanol for disinfection

Protocol:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve in sterile 0.9% saline to the desired final concentration. If solubility is an issue, gentle warming or sonication may be applied. Ensure the solution is clear and free of particulates.

-

Adjust the pH to a physiologically compatible range (6.5-7.5) if necessary.

-

Prepare the solution fresh on the day of the experiment.

-

-

Animal Handling and Injection:

-

Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.

-

Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

-

Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.

-

Insert the needle at a 15-30 degree angle, bevel up, to a depth of approximately 5 mm.

-

Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn back, indicating incorrect placement.

-

Inject the calculated volume of the this compound solution slowly. The maximum recommended injection volume is 10 mL/kg.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reactions post-injection.

-

Caption: Workflow for intraperitoneal injection.

Oral Gavage (p.o.)

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

-

This compound

-

Vehicle (e.g., water, 0.5-2% methylcellulose in water)

-

Sterile, flexible feeding tube (gavage needle) appropriate for the mouse size

-

Sterile syringes (1 mL)

-

Analytical balance

-

Homogenizer or magnetic stirrer

Protocol:

-

Preparation of Dosing Suspension/Solution:

-

Weigh the required amount of this compound.

-

If soluble, dissolve in water. If insoluble, prepare a homogenous suspension in a suitable vehicle like methylcellulose.

-

Ensure the formulation is uniform before each administration.

-

-

Animal Handling and Gavage:

-

Gently restrain the mouse and hold it in an upright position.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length to reach the stomach.

-

Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. Guide the needle along the upper palate towards the esophagus. Do not force the tube.

-

Once the needle is in the correct position, administer the calculated volume of the this compound formulation. The recommended maximum volume is 10 mL/kg.

-

Slowly withdraw the needle.

-

Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

-

Caption: Workflow for oral gavage administration.

Subcutaneous (s.c.) Injection

Subcutaneous injection provides a slower absorption rate compared to intraperitoneal injection.

Materials:

-

Same as for Intraperitoneal Injection.

Protocol:

-

Preparation of Dosing Solution:

-

Follow the same procedure as for intraperitoneal injection.

-

-

Animal Handling and Injection:

-

Grasp the loose skin over the scruff of the neck to form a "tent".

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle into the base of the skin tent, parallel to the spine.

-

Aspirate to ensure a blood vessel has not been entered.

-

Inject the solution. The maximum recommended volume is 5-10 mL/kg.

-

Withdraw the needle and gently massage the area to aid dispersal.

-

Return the mouse to its cage and monitor.

-

Safety and Handling

Refer to the Safety Data Sheet (SDS) for this compound before handling. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

While direct experimental data for this compound administration in mice is scarce, the provided protocols, based on related compounds, offer a solid foundation for initiating preclinical studies. It is imperative for researchers to conduct preliminary dose-finding and tolerability studies to establish a safe and effective dosing regimen for their specific experimental model. Careful observation and adherence to ethical guidelines for animal research are paramount.

References

Application Note & Protocol: Quantification of Tampramine Fumarate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Tampramine Fumarate in pharmaceutical formulations or research samples using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

Tampramine is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor.[1] As with many amine-containing pharmaceutical compounds, achieving a reliable and reproducible quantification requires a well-developed HPLC method that addresses potential challenges such as poor peak shape and tailing. This application note details a reversed-phase HPLC (RP-HPLC) method optimized for the accurate quantification of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

| Property | Value | Reference |

| Molecular Formula | C27H28N4O4 | [2] |

| Molar Mass | 472.5 g/mol | [2] |

| IUPAC Name | (E)-but-2-enedioic acid;N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1][2]benzodiazepin-11-yl)propan-1-amine | [2] |

| CAS Number | 83166-18-1 | [2][3] |

| Synonyms | AHR-9377 | [2][3][4] |